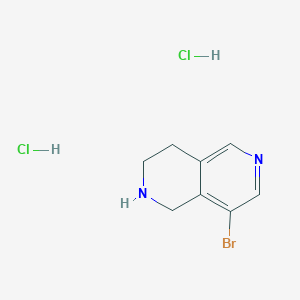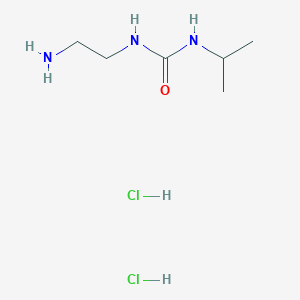
8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "8-Bromo-1,2,3,4-tetrahydro-2,6-naphthyridine dihydrochloride" is a brominated naphthyridine derivative. Naphthyridines are a class of compounds that have garnered interest due to their potential pharmacological properties. The presence of a bromine atom in the compound suggests it could be a key intermediate in various chemical reactions, particularly in the synthesis of more complex molecules that might have antivertigo or other medicinal properties.
Synthesis Analysis
The synthesis of related naphthyridine derivatives has been explored in the literature. For instance, the synthesis of methyl homologs of tetrahydro-1,6-naphthyridine was achieved through chemical modification of pyridine derivatives. This process involved the condensation of 1-benzyl-4-piperidinone with 3-amino-enones followed by debenzylation, which could be a similar pathway to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is characterized by a two nitrogen atoms in a fused ring system, which is similar to that of quinolines and isoquinolines. The substitution of a bromine atom at the 8th position in the tetrahydro-2,6-naphthyridine framework could influence the electronic distribution and reactivity of the molecule. The structure of such compounds can be elucidated using spectroscopic methods such as NMR, which provides insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The reactivity of brominated naphthyridines has been studied, showing that compounds like 3-bromo-1,8-naphthyridine can react with potassium amide in liquid ammonia to form didehydro-naphthyridines. This reaction involves the addition of an amide ion to the didehydro bond and can proceed through an SN(AE) process. The formation of σ-adducts at specific carbon atoms has also been observed, which precedes the formation of didehydro compounds . These findings suggest that this compound could undergo similar reactions, potentially leading to the formation of amino derivatives or other functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives can be inferred from their molecular structure and the nature of their substituents. The presence of a bromine atom is likely to increase the molecular weight and influence the compound's boiling and melting points. The compound's solubility in various solvents could also be affected by the bromine substituent. The chemical properties, such as reactivity towards nucleophiles or electrophiles, can be deduced from the electronic effects of the bromine atom and the overall stability of the naphthyridine ring system .
properties
IUPAC Name |
8-bromo-1,2,3,4-tetrahydro-2,6-naphthyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-5-11-3-6-1-2-10-4-7(6)8;;/h3,5,10H,1-2,4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPLYJFPRQXJMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C=NC=C21)Br.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Chloro-4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B3017923.png)




![2-benzylsulfanyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3017932.png)
![3-(Tert-butoxy)spiro[3.3]heptan-1-amine](/img/structure/B3017933.png)
![2-[(6-methylpyrimidin-4-yl)amino]acetic Acid](/img/structure/B3017934.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)thiophene-2-carboxamide](/img/structure/B3017938.png)

![6-Chloro-N-[(4-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B3017943.png)

